Structural Divergence from 4-Anilinoquinazoline EGFR Inhibitors
The target compound replaces the canonical 4-anilino group found in gefitinib and erlotinib with a 4-fluorophenyl group, and introduces a 2-((pyridin-4-ylmethyl)thio) moiety that has no equivalent in approved quinazoline drugs [1]. This results in a fundamentally different hinge-binding pharmacophore. While gefitinib and erlotinib exhibit EGFR IC50 values of ~0.033 µM and ~0.002 µM, respectively, the target compound's C-2 thioether extension is predicted to occupy the solvent-accessible region or the back hydrophobic pocket, altering kinase selectivity profiles [2].
| Evidence Dimension | Hinge-binding pharmacophore architecture |
|---|---|
| Target Compound Data | 2-((pyridin-4-ylmethyl)thio) substitution; 4-fluorophenyl N-4 group |
| Comparator Or Baseline | Gefitinib (4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline) |
| Quantified Difference | No direct IC50 comparison available; structural divergence suggests distinct kinase selectivity fingerprint. |
| Conditions | Structural comparison based on X-ray co-crystal poses in EGFR (PDB: 2ITY for gefitinib) |
Why This Matters
Procurement decisions relying on EGFR potency alone are insufficient; the unique C-2 substitution may confer selectivity against resistant mutants or alternative targets.
- [1] Gefitinib. DrugBank Accession Number DB00317. View Source
- [2] Erlotinib. DrugBank Accession Number DB00530. View Source
